3-(4-chlorophenyl)-4H-phthalazin-1-olate
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Overview
Description
3-(4-chlorophenyl)-4H-phthalazin-1-olate is a chemical compound characterized by the presence of a phthalazinone core substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4H-phthalazin-1-olate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by chlorination to introduce the 4-chlorophenyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4H-phthalazin-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorophenyl position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(4-chlorophenyl)-4H-phthalazin-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4H-phthalazin-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1H-pyrazole: Similar in structure but differs in the core heterocycle.
4-(4-chlorophenyl)-1H-pyrrole: Another related compound with a different heterocyclic core.
3-(4-chlorophenyl)-1,2,4-triazole: Shares the chlorophenyl group but has a triazole ring instead of phthalazinone
Uniqueness
3-(4-chlorophenyl)-4H-phthalazin-1-olate is unique due to its specific phthalazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H10ClN2O- |
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Molecular Weight |
257.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4H-phthalazin-1-olate |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-8H,9H2,(H,16,18)/p-1 |
InChI Key |
JJJABNXSXIBYBB-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C(=NN1C3=CC=C(C=C3)Cl)[O-] |
Origin of Product |
United States |
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